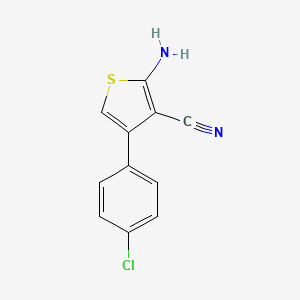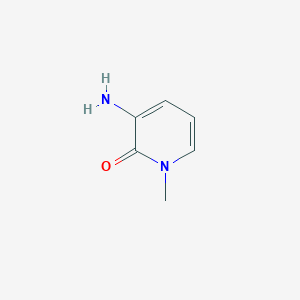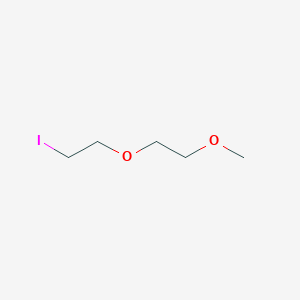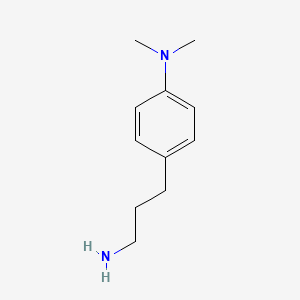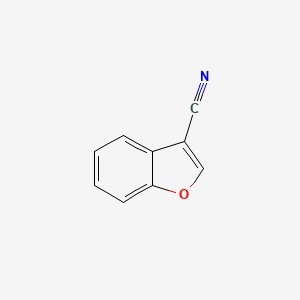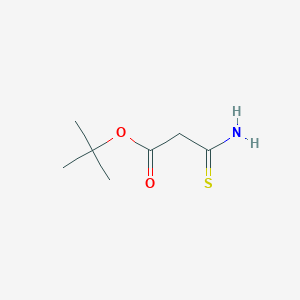
N-(4-氨基苯基)-2-氯-N-甲基乙酰胺
描述
The compound "N-(4-aminophenyl)-2-chloro-N-methylAcetamide" is a chemical that belongs to the class of acetamides, which are characterized by the presence of an acetyl functional group attached to a nitrogen atom. Acetamides are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related acetamide compounds has been described in several studies. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation, esterification, and ester interchange steps using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol . The process achieved high yields for each step, with a total yield of 88.0%. Similarly, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides was reported, starting from chiral amino acids and introducing various alkyl and aryl substituents . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of "N-(4-aminophenyl)-2-chloro-N-methylAcetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been extensively studied using spectroscopic methods. For example, the structural, vibrational, and quantum chemical properties of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were investigated using Fourier transform infrared (FTIR) and FT-Raman spectra, as well as ab initio and DFT studies . These studies help in understanding the influence of substituents on the amide group and can be applied to analyze the molecular structure of "N-(4-aminophenyl)-2-chloro-N-methylAcetamide."
Chemical Reactions Analysis
The chemical reactivity of acetamide compounds can be inferred from the synthesis and characterization of related compounds. For instance, the synthesis of 4-Choloro-2-hydroxyacetophenone involved acetylation, methylation, and Fries rearrangement, followed by deacetylation and diazotization . These reactions highlight the potential chemical transformations that acetamide derivatives can undergo, which may also be relevant for "N-(4-aminophenyl)-2-chloro-N-methylAcetamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The spectroscopic analysis, including IR and MS, provides information on the characteristic peaks and helps in the identification of the molecular structure . Additionally, the study of hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides using variable temperature NMR experiments and X-ray crystallography can shed light on the intermolecular interactions that may be present in "N-(4-aminophenyl)-2-chloro-N-methylAcetamide" .
科学研究应用
抗疟疾活性
已合成并研究了一系列与N-(4-氨基苯基)-2-氯-N-甲基乙酰胺相关的化合物,用于评估其抗疟疾活性。这些研究显示,这些化合物对小鼠和灵长类动物模型中的贝尔氏疟原虫感染表现出有希望的结果。这些化合物对抗耐药菌株表现出高活性,并具有药代动力学特性,可能在口服后的延长时间内保护免受感染(Werbel et al., 1986)。
合成过程
研究重点放在相关化学结构的合成过程上。例如,合成了与之相关的化合物4-氯-2-羟基苯乙酮,总产率约为44%,表明该化合物具有合成可及性和进一步研究应用的潜力(Teng Da-wei, 2011)。
抗肿瘤活性
已对与N-(4-氨基苯基)-2-氯-N-甲基乙酰胺结构相关的化合物进行了抗肿瘤性质的研究。具体来说,与之结构相关的2-(4-氨基苯基)苯并噻唑类化合物已显示出对各种癌细胞系(包括乳腺、卵巢、结肠和肾细胞系)具有强效和选择性的抗肿瘤活性。这些研究表明这些苯并噻唑类化合物可能具有一种新的作用机制(Chua et al., 1999)。
与生物系统的相互作用
研究还探讨了相关化合物与生物系统的相互作用。例如,使用N-甲基乙酰胺进行水合离子-酰胺结合的研究提供了关于蛋白质的特定离子效应的见解。这项研究对于理解生物系统中蛋白质相互作用具有重要意义(Pluhařová等,2014年)。
代谢比较研究
在人类和大鼠肝微粒体中对氯乙酰胺类除草剂及其代谢物的代谢比较研究揭示了相关化合物的代谢途径和潜在的毒理学方面(Coleman et al., 2000)。
新颖化学合成
正在开发与相关化合物相似结构的创新化学合成技术。例如,[(11)C]AZD8931的放射合成,这是一种与N-(4-氨基苯基)-2-氯-N-甲基乙酰胺在结构上相似的化合物,展示了为医学应用创造新型成像剂的潜力(Wang et al., 2014)。
作用机制
Target of Action
Similar compounds have been found to have antimicrobial activity
Mode of Action
Similar compounds have been found to exhibit membrane perturbing and intracellular modes of action . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might interact with its targets by disrupting cell membranes and interfering with intracellular processes.
Biochemical Pathways
Similar compounds have been found to affect the dna of microbial cells . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might also interfere with DNA synthesis or function, leading to downstream effects such as inhibition of cell replication.
Pharmacokinetics
Similar compounds have been found to have low metabolic stability . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might also have low metabolic stability, which could impact its bioavailability.
Result of Action
Similar compounds have been found to cause significant apoptotic death in certain cell lines . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might also induce apoptosis in targeted cells.
Action Environment
Similar compounds have been found to be influenced by heavy metals present in the organisms . This suggests that environmental factors such as the presence of heavy metals might also influence the action of N-(4-aminophenyl)-2-chloro-N-methylAcetamide.
安全和危害
未来方向
生化分析
Biochemical Properties
N-(4-aminophenyl)-2-chloro-N-methylAcetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amine and amide functional groups, which are crucial in protein folding and enzyme activity . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can influence the compound’s stability and reactivity in biological systems.
Cellular Effects
N-(4-aminophenyl)-2-chloro-N-methylAcetamide affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the activity of certain signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it may impact the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of N-(4-aminophenyl)-2-chloro-N-methylAcetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to specific enzymes, altering their activity and thus influencing metabolic pathways. Furthermore, it may interact with DNA or RNA, leading to changes in gene expression that can affect cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-aminophenyl)-2-chloro-N-methylAcetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cells, including alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of N-(4-aminophenyl)-2-chloro-N-methylAcetamide vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a specific dosage level is required to achieve a noticeable impact on cellular function. High doses may lead to toxicity, affecting vital organs and systems in the body.
Metabolic Pathways
N-(4-aminophenyl)-2-chloro-N-methylAcetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound may be metabolized through pathways involving oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can have distinct biological activities.
Transport and Distribution
Within cells and tissues, N-(4-aminophenyl)-2-chloro-N-methylAcetamide is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of N-(4-aminophenyl)-2-chloro-N-methylAcetamide is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
N-(4-aminophenyl)-2-chloro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIHSYGISQYKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





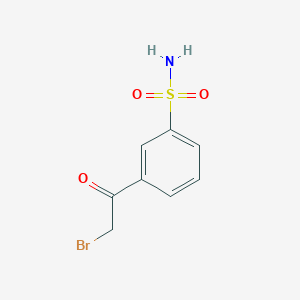
![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)
